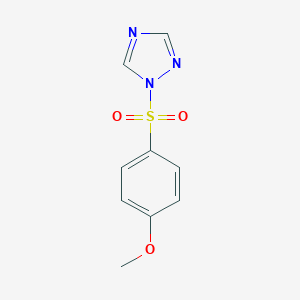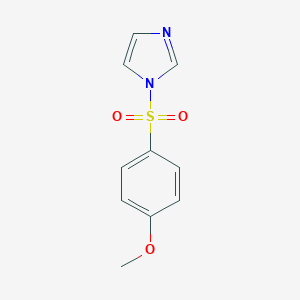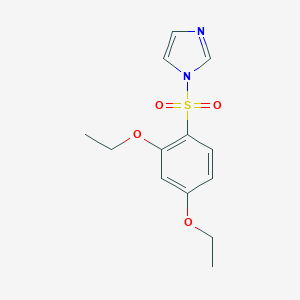![molecular formula C20H28N2O4S2 B230680 N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two tert-butyl groups and two sulfonamide groups attached to a biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butylamine.
Sulfonation: The biphenyl is first sulfonated using sulfuric acid to introduce sulfonic acid groups.
Amidation: The sulfonic acid groups are then converted to sulfonamide groups by reacting with tert-butylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups back to amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives.
科学研究应用
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in radical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as an additive in polymer production.
作用机制
The mechanism by which N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The biphenyl core provides structural stability, while the tert-butyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
相似化合物的比较
Similar Compounds
4,4’-di-tert-butylbiphenyl: Lacks the sulfonamide groups, making it less reactive in biological systems.
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-diamine: Contains amine groups instead of sulfonamide groups, leading to different reactivity and applications.
Uniqueness
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties
属性
分子式 |
C20H28N2O4S2 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-19(2,3)21-27(23,24)17-11-7-15(8-12-17)16-9-13-18(14-10-16)28(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3 |
InChI 键 |
OKDYEDFCRIZYDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)


![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)





